

Unveiling NI-57: A Technical Guide to a Potent BRPF Bromodomain Inhibitor

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LONDON, UK & TORONTO, CA – In a significant advancement for epigenetic research, a collaborative effort between the Structural Genomics Consortium (SGC) and University College London (UCL) has led to the development of NI-57, a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) family of proteins. [1] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, mechanism of action, and experimental protocols for NI-57.

Discovery and History: A Collaborative Pursuit

The journey to uncover NI-57 was born out of a strategic collaboration between academic and public-private partnership institutions. Scientists at the Structural Genomics Consortium, a global network dedicated to open-access research for drug discovery, joined forces with researchers at University College London to explore novel inhibitors for the BRPF family of proteins.[1] The BRPF proteins (BRPF1, BRPF2, and BRPF3) are crucial scaffolding components of the MOZ/MORF histone acetyltransferase (HAT) complexes, which are pivotal in regulating gene transcription through chromatin modification.[1][2] Dysregulation of these complexes has been implicated in various diseases, including cancer, making them a compelling therapeutic target.

The development of NI-57 represents a significant step forward from first-generation BRPF inhibitors, offering a more potent, selective, and cell-active tool for studying the intricate biology

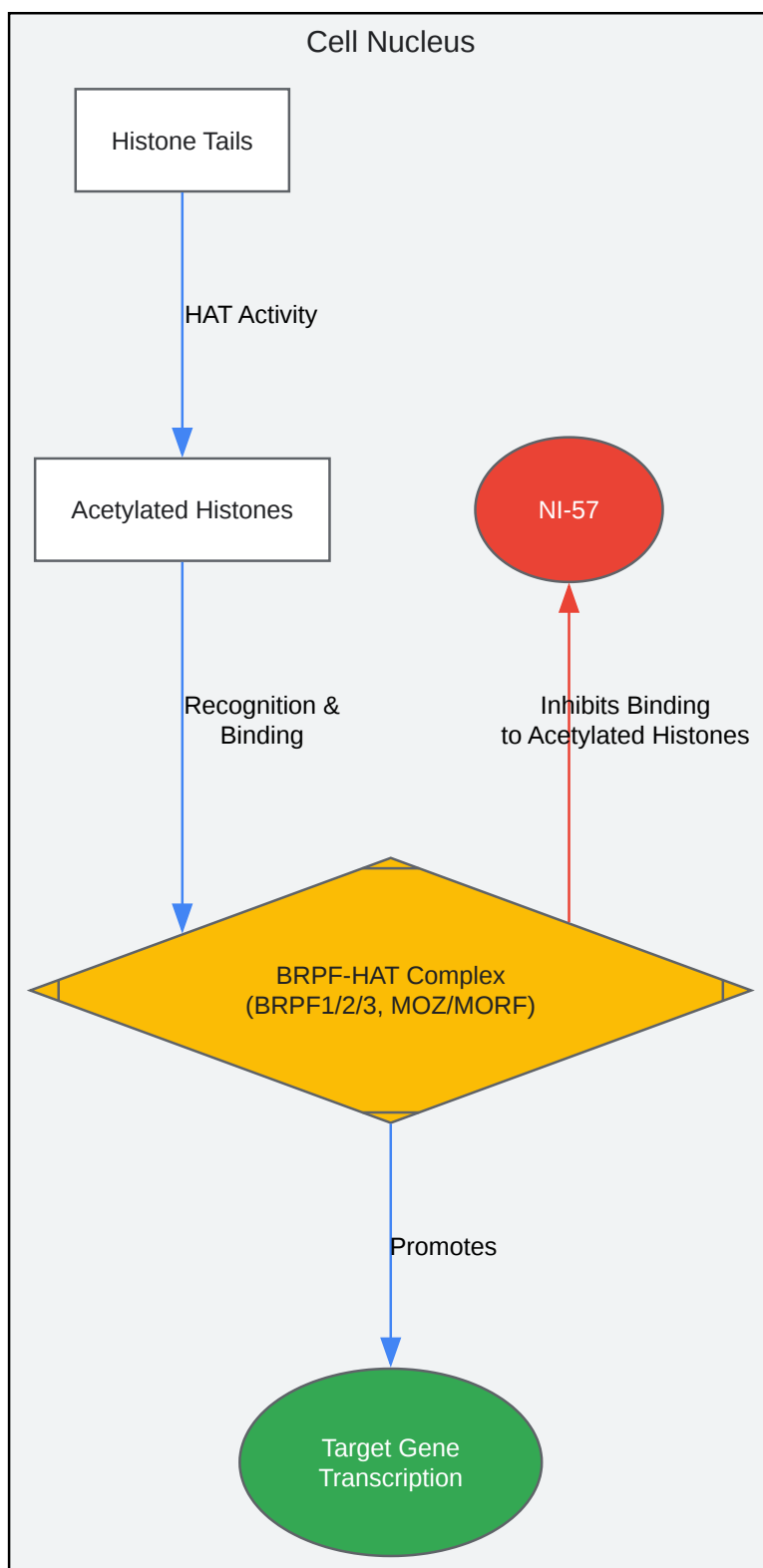
of this protein family.[2] The research, which culminated in the publication "Design of a Chemical Probe for the Bromodomain and Plant Homeodomain Finger-Containing (BRPF) Family of Proteins" in the Journal of Medicinal Chemistry in 2017, detailed the synthesis and characterization of NI-57, establishing it as a valuable asset for the scientific community.[3]

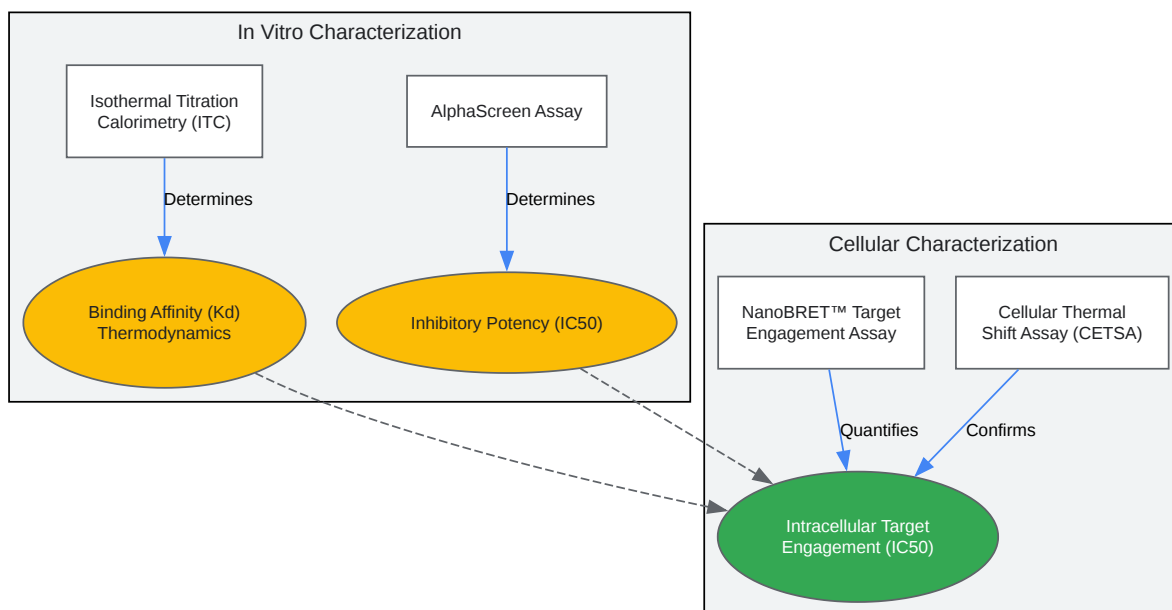
Mechanism of Action: Disrupting the Epigenetic Machinery

NI-57 functions as a pan-inhibitor of the BRPF bromodomains, with a high affinity for BRPF1, BRPF2, and BRPF3.[1] Bromodomains are specialized protein modules that recognize and bind to acetylated lysine residues on histone tails, a key event in the recruitment of transcriptional machinery to specific gene loci.

The BRPF proteins act as scaffolds within the MYST family of HAT complexes. By binding to acetylated histones, the BRPF bromodomain anchors the entire complex to chromatin, facilitating the acetylation of further histone residues by the catalytic MOZ or MORF subunit. This enzymatic activity leads to a more open chromatin structure, thereby promoting gene transcription.

NI-57 competitively binds to the acetyl-lysine binding pocket of the BRPF bromodomains, effectively preventing their interaction with acetylated histones. This disruption of the BRPF-histone interaction inhibits the recruitment of the HAT complex to chromatin, leading to a downstream decrease in histone acetylation and the subsequent downregulation of target gene expression.





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